

Spectroscopic Profile of 2-Amino-N-tert-butylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-N-tert-butylbenzamide

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This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Amino-N-tert-butylbenzamide** (CAS No. 1203-89-0). The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. This document includes available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Disclaimer: Experimental ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **2-Amino-N-tert-butylbenzamide** are not readily available in the public domain. The NMR data presented in this guide are predicted values based on the analysis of structurally similar compounds, namely anthranilamide and N-tert-butylbenzamide. These predictions are intended to provide a reasonable expectation of the spectral features of the target molecule.

Molecular Structure

IUPAC Name: 2-Amino-N-(1,1-dimethylethyl)benzamide

Molecular Formula: $\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}$

Molecular Weight: 192.26 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental NMR data for **2-Amino-N-tert-butylbenzamide** is not available, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the known spectral data of anthranilamide, which provides the aminobenzoyl moiety, and N-tert-butylbenzamide, which provides the N-tert-butyl group and the benzamide core.

Table 1: Predicted ^1H NMR Spectral Data for **2-Amino-N-tert-butylbenzamide**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	Multiplet	2H	Aromatic (H-4, H-6)
~ 6.6 - 6.8	Multiplet	2H	Aromatic (H-3, H-5)
~ 5.9 (broad s)	Singlet	1H	NH (amide)
~ 4.5 (broad s)	Singlet	2H	NH ₂ (amino)
~ 1.4	Singlet	9H	C(CH ₃) ₃

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Amino-N-tert-butylbenzamide**

Chemical Shift (δ , ppm)	Assignment
~ 168	C=O (amide)
~ 148	C-NH ₂
~ 132	Aromatic C-H
~ 128	Aromatic C-H
~ 118	Aromatic C-H
~ 116	Aromatic C-H
~ 115	Aromatic C-CONH
~ 52	C(CH ₃) ₃
~ 29	C(CH ₃) ₃

Infrared (IR) Spectroscopy

The following table summarizes the significant absorption bands from the gas-phase infrared spectrum of **2-Amino-N-tert-butylbenzamide**.[\[1\]](#)

Table 3: Infrared (IR) Spectral Data for **2-Amino-N-tert-butylbenzamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3480	Strong	N-H stretch (asymmetric, free NH ₂)
3370	Strong	N-H stretch (symmetric, free NH ₂)
~3300	Medium	N-H stretch (amide)
2970	Medium	C-H stretch (aliphatic)
1685	Strong	C=O stretch (amide I)
1620	Strong	N-H bend (amine)
1540	Medium	N-H bend (amide II)
1365	Medium	C-H bend (tert-butyl)
750	Strong	C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS)

The mass spectrum was obtained by electron ionization (EI). The table below lists the major fragments and their relative intensities.[\[1\]](#)

Table 4: Mass Spectrometry (MS) Data for **2-Amino-N-tert-butylbenzamide**

m/z	Relative Intensity (%)	Assignment
192	25	[M] ⁺ (Molecular Ion)
177	15	[M - CH ₃] ⁺
136	100	[M - C ₄ H ₈] ⁺ or [H ₂ NC ₆ H ₄ CO] ⁺
120	80	[H ₂ NC ₆ H ₄ CO - O] ⁺
92	60	[C ₆ H ₄ NH ₂] ⁺
57	40	[C ₄ H ₉] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Amino-N-tert-butylbenzamide** would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, the data would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.^[1] The sample was introduced into a gas cell, and the spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty gas cell was subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

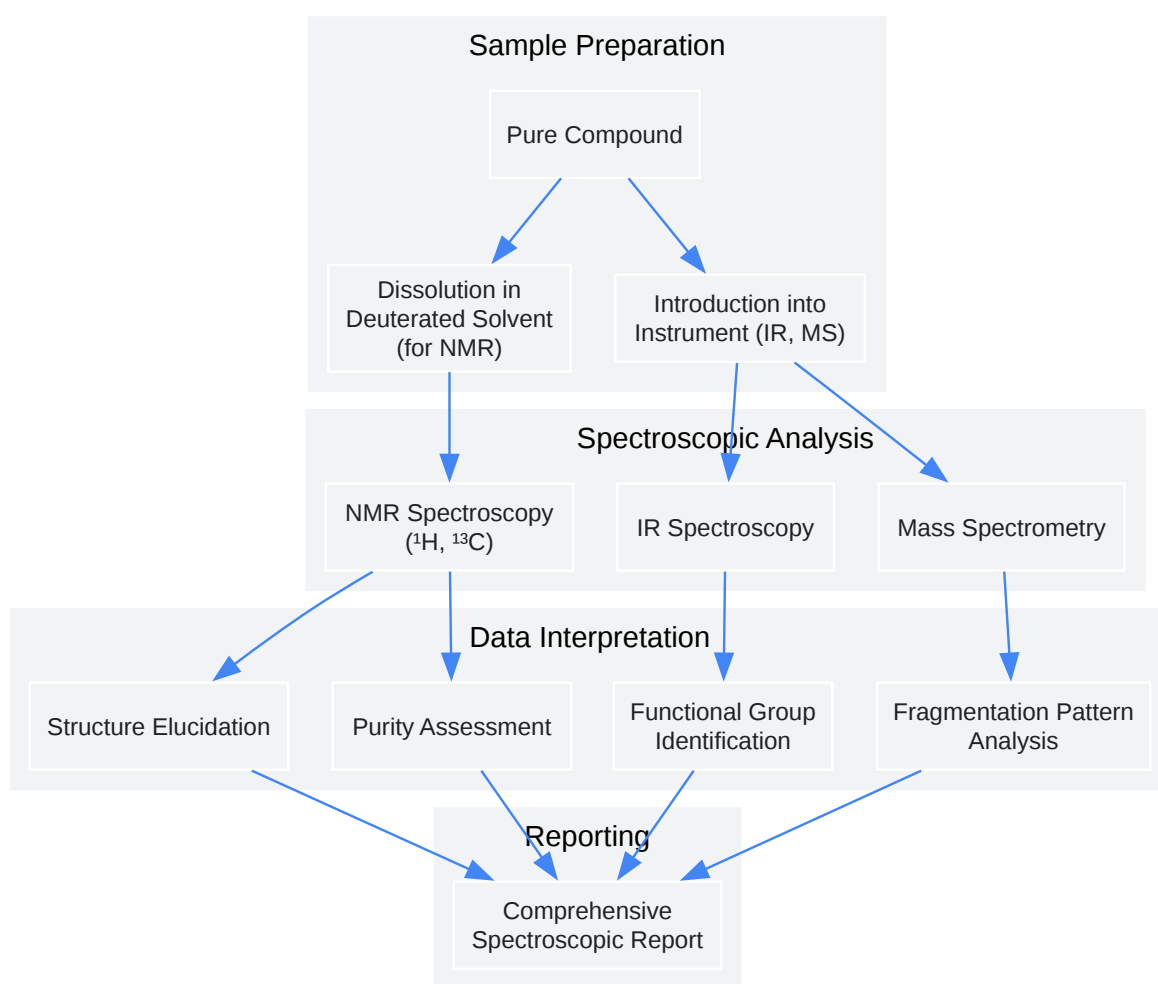
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry was performed by introducing a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or

after separation by gas chromatography. The molecules were bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-Amino-N-tert-butylbenzamide**.



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Caption: Workflow for Spectroscopic Characterization.

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References

- 1. [PDF] Some interesting ^1H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-N-tert-butylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b074491#spectroscopic-data-of-2-amino-n-tert-butylbenzamide-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b074491#spectroscopic-data-of-2-amino-n-tert-butylbenzamide-nmr-ir-mass-spec)

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